Technical Guide: 7-Chlorophthalide (CAS 22934-22-1)
Technical Guide: 7-Chlorophthalide (CAS 22934-22-1)
Identity, Synthesis, and Analytical Characterization
Executive Summary
7-Chlorophthalide (C₈H₅ClO₂) represents a critical halogenated scaffold in the synthesis of agrochemicals (specifically dicarboximide fungicides like Procymidone) and emerging pharmaceutical candidates. As a chiral precursor and a functionalized benzolactone, its value lies in the regiochemical positioning of the chlorine atom, which influences both the steric profile of the molecule and its reactivity in subsequent coupling reactions (e.g., Suzuki-Miyaura cross-coupling).
This guide provides a rigorous technical breakdown of 7-Chlorophthalide, focusing on its physicochemical identity, regioselective synthesis challenges, and validated analytical protocols.
Part 1: Physicochemical Identity & Structural Logic[1]
The precise identification of 7-Chlorophthalide requires distinguishing it from its isomer, 4-Chlorophthalide. The nomenclature depends on the numbering of the isobenzofuran-1(3H)-one ring system. In 7-Chlorophthalide, the chlorine atom is positioned adjacent to the carbonyl group (position 7), creating significant steric shielding around the lactone functionality.
Table 1: Core Chemical Data
| Parameter | Specification | Technical Note |
| Chemical Name | 7-Chlorophthalide | IUPAC: 7-chloro-3H-2-benzofuran-1-one |
| CAS Registry Number | 22934-22-1 | Distinct from 4-chlorophthalide (CAS 52010-22-7) |
| Molecular Formula | C₈H₅ClO₂ | |
| Molecular Weight | 168.58 g/mol | Monoisotopic Mass: 167.9978 |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in THF, DCM, Ethyl Acetate | Limited solubility in water; prone to hydrolysis at high pH |
| SMILES | C1C2=C(C(=CC=C2)Cl)C(=O)O1 | |
| InChI Key | InChI=1S/C8H5ClO2/c9-7-3-1-2-6-5(7)8(10)11-4-6 |
Structural Isomerism Alert
Researchers must exercise caution regarding the starting material. 7-Chlorophthalide is typically derived from 3-chlorophthalic anhydride .[1]
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7-Chlorophthalide: Chlorine at C7 (adjacent to C=O).
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4-Chlorophthalide: Chlorine at C4 (adjacent to the methylene -CH₂-).
Part 2: Synthetic Utility & Mechanism
The synthesis of 7-Chlorophthalide is a classic exercise in regioselective reduction . The precursor, 3-chlorophthalic anhydride, is asymmetrical. Reducing it requires a hydride donor (typically Sodium Borohydride, NaBH₄) to attack one of the two carbonyl carbons.
The Regioselectivity Challenge
The steric bulk of the chlorine atom at position 3 of the anhydride hinders the adjacent carbonyl. Therefore, hydride attack is kinetically favored at the less hindered carbonyl (position 1), leading to the formation of the lactone where the carbonyl is adjacent to the chlorine (7-chlorophthalide) after acid-catalyzed cyclization.
Protocol: Regioselective Reduction of 3-Chlorophthalic Anhydride
Objective: Synthesis of 7-Chlorophthalide via NaBH₄ reduction.
Reagents:
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3-Chlorophthalic anhydride (1.0 eq)[1]
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Sodium Borohydride (NaBH₄) (1.1 eq)
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Solvent: THF (anhydrous)
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Quenching Agent: HCl (2M)
Step-by-Step Methodology:
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Charge: Dissolve 3-chlorophthalic anhydride in anhydrous THF under N₂ atmosphere. Cool to 0°C.
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Scientist's Note: Temperature control is critical.[2] Higher temperatures promote over-reduction to the diol or ring-opening without re-cyclization.
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Addition: Add NaBH₄ portion-wise over 30 minutes. Maintain internal temperature < 5°C.
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Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 1 hour.
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Quench & Cyclize: Slowly add 2M HCl. This step serves two purposes: it quenches excess hydride and catalyzes the cyclization of the intermediate hydroxy-acid into the lactone.
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Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine. Dry over MgSO₄ and concentrate.
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Purification: Recrystallization from Ethanol/Hexane is preferred over column chromatography to minimize hydrolysis on silica.
Visualization: Synthesis Workflow
Figure 1: Reaction pathway for the regioselective synthesis of 7-Chlorophthalide from 3-chlorophthalic anhydride.
Part 3: Analytical Characterization (HPLC)
To validate the identity and purity of 7-Chlorophthalide, High-Performance Liquid Chromatography (HPLC) is the gold standard. The method must resolve the 7-chloro isomer from potential 4-chloro impurities and the hydrolyzed acid by-product.
Validated HPLC Protocol
System: Agilent 1260 Infinity II (or equivalent) Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150mm, 5µm) Detection: UV-Vis Diode Array at 230 nm (primary) and 254 nm (secondary).
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Why 230 nm? Phthalides exhibit strong absorption at lower wavelengths due to the benzene ring conjugated with the lactone carbonyl.
Mobile Phase:
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Solvent A: Water + 0.1% Phosphoric Acid (suppresses ionization of open-ring acid impurities).
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Solvent B: Acetonitrile (ACN).
Gradient Method:
| Time (min) | % Solvent A | % Solvent B | Flow Rate (mL/min) |
|---|---|---|---|
| 0.0 | 90 | 10 | 1.0 |
| 15.0 | 40 | 60 | 1.0 |
| 20.0 | 10 | 90 | 1.0 |
| 25.0 | 90 | 10 | 1.0 |
Sample Preparation: Dissolve 10 mg of sample in 10 mL of ACN. Sonicate for 5 minutes. Filter through a 0.22 µm PTFE filter.
Visualization: Analytical Logic[5]
Figure 2: Analytical workflow for purity assessment of 7-Chlorophthalide.
Part 4: Applications in Drug Discovery & Agrochemistry
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Agrochemicals: 7-Chlorophthalide is a structural analog and precursor in the synthesis of dicarboximide fungicides. The chlorophenyl moiety is essential for fungal cell wall penetration and binding affinity.
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Medicinal Chemistry: The phthalide core is a "privileged structure." Halogenated phthalides serve as electrophilic scaffolds.
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Suzuki Coupling: The aryl chloride at position 7 allows for palladium-catalyzed cross-coupling to generate biaryl phthalides, which are explored for anti-ischemic activity (analogous to n-butylphthalide).
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Polymer Science: Derivatives of chlorophthalic anhydride are used to synthesize polyimides with enhanced thermal stability and flame retardancy.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 154888, 7-Chlorophthalide. Retrieved from [Link]
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Li, H. X., et al. (2002). Separation and identification of the phthalic anhydride derivatives of Ligusticum chuanxiong Hort by GC-MS, TLC, HPLC-DAD, and HPLC-MS.[3] Journal of Chromatographic Science.[3] Retrieved from [Link]
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Gou, Y., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery. European Journal of Medicinal Chemistry. Retrieved from [Link]
